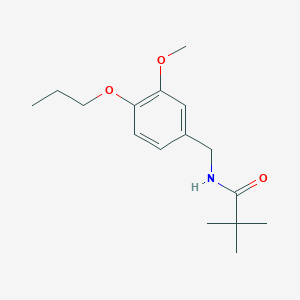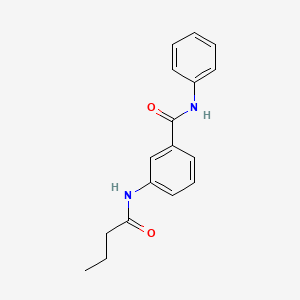
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide, also known as CDMB-NIC, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CDMB-NIC has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用机制
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide is a potent and selective inhibitor of CK2. It binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of CK2 activity and downstream signaling pathways that promote cell growth and survival. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to have a higher affinity for CK2 than other known inhibitors, making it a promising candidate for therapeutic development.
Biochemical and Physiological Effects:
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide induces apoptosis and inhibits cell growth and survival. Inflammation is also reduced by N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide, with a decrease in pro-inflammatory cytokines and immune cell infiltration. In neuronal cells, N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide protects against cell death and promotes cell survival. These effects are mediated through the inhibition of CK2 activity and downstream signaling pathways.
实验室实验的优点和局限性
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, with a higher affinity than other known inhibitors. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide is a relatively new compound, and its long-term toxicity and pharmacokinetics are not well understood. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide. One area of focus is the development of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide analogs with improved pharmacokinetics and solubility. Another area of focus is the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Additionally, the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide in animal models of cancer, inflammation, and neurodegenerative diseases will be critical to understanding its potential clinical applications.
合成方法
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with isonicotinamide in the presence of a base, followed by a series of purification steps. The final product is obtained as a white powder with a purity of >98%.
科学研究应用
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, CK2 is overexpressed and promotes tumor cell growth and survival. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Inflammation is also associated with CK2 activity, and N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative diseases, CK2 has been implicated in the pathology of Alzheimer's and Parkinson's disease, and N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to protect against neuronal cell death in vitro.
属性
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-11(12(16)8-14(13)21-2)9-18-15(19)10-3-5-17-6-4-10/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECYTOSNUZQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC(=O)C2=CC=NC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,5-dimethoxybenzyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)



![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)